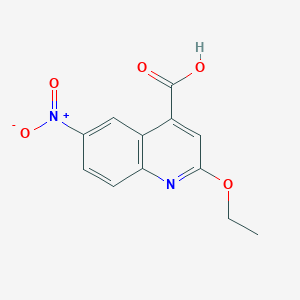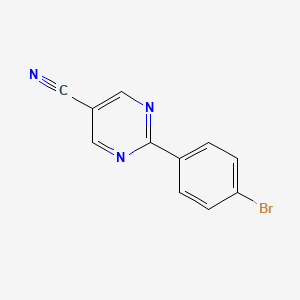
2-(4-Bromophenyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)pyrimidine-5-carbonitrile: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a bromophenyl group at the 2-position and a carbonitrile group at the 5-position of the pyrimidine ring makes this compound particularly interesting for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Bromophenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized pyrimidine derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(4-Bromophenyl)pyrimidine-5-carbonitrile is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in DNA replication and repair .
Medicine: The compound has been investigated for its anticancer properties. It acts as a tyrosine kinase inhibitor, targeting the epidermal growth factor receptor (EGFR) and showing cytotoxic activity against various cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in electronics and materials science .
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)pyrimidine-5-carbonitrile involves its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the active site of the epidermal growth factor receptor (EGFR), thereby inhibiting its activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
- 2-(4-Chlorophenyl)pyrimidine-5-carbonitrile
- 2-(4-Methylphenyl)pyrimidine-5-carbonitrile
Comparison: 2-(4-Bromophenyl)pyrimidine-5-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions, such as substitution and coupling reactions, compared to its fluorine, chlorine, and methyl analogs .
Eigenschaften
CAS-Nummer |
1086393-78-3 |
|---|---|
Molekularformel |
C11H6BrN3 |
Molekulargewicht |
260.09 g/mol |
IUPAC-Name |
2-(4-bromophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6BrN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H |
InChI-Schlüssel |
JRFAYWGXPBSPLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


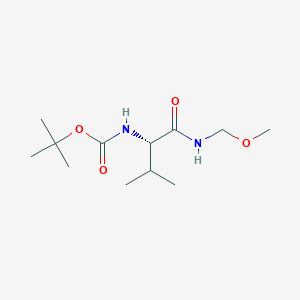

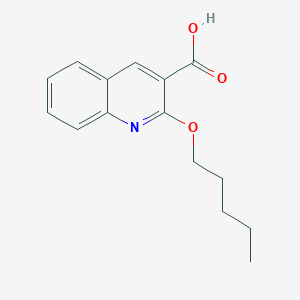


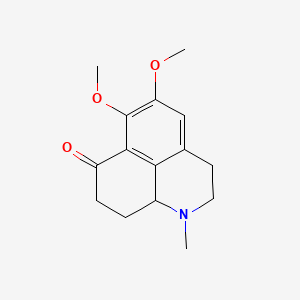

![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)

![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)
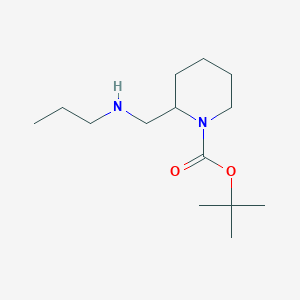
![6-Chloro-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11856782.png)
